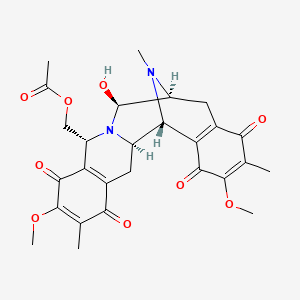
3-Epi-jorumycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Epi-jorumycin, also known as this compound, is a useful research compound. Its molecular formula is C27H30N2O9 and its molecular weight is 526.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antitumor Properties
Research indicates that 3-epi-jorumycin exhibits significant antitumor activity. Preliminary evaluations show that it has low micromolar growth inhibition profiles against various cancer cell lines, notably human colon (HCT-116) and human lung (A549) cancer cells. In comparative studies, the parent compound (−)-jorumycin demonstrated potent growth inhibition with GI50 values in the low nanomolar range (1.9–24.3 nM), while this compound displayed substantially less cytotoxicity with GI50 values in the low micromolar range (0.6–14.0 µM) . This suggests that while this compound retains some cytotoxic properties, it is less effective than its parent compound.
Mechanism of Action
The mechanism by which this compound exerts its antitumor effects is still under investigation. However, it is hypothesized that the compound may induce apoptosis in cancer cells through pathways similar to those activated by other members of the tetrahydroisoquinoline family . The structural similarities between this compound and other potent antitumor agents suggest that further research could elucidate specific apoptotic pathways targeted by this compound.
Synthesis and Structure-Activity Relationship
Total Synthesis
The total synthesis of this compound has been achieved through complex synthetic pathways involving multiple steps. For instance, one reported method involves a substrate-tunable stereoselective intramolecular Pictet-Spengler reaction to construct the key pentacyclic core of the molecule . The ability to synthesize this compound efficiently is crucial for further biological evaluation and potential therapeutic applications.
Structure-Activity Relationship Studies
The relationship between the chemical structure of this compound and its biological activity has been a focus of research efforts. Studies have shown that modifications at specific positions on the tetrahydroisoquinoline framework can significantly influence cytotoxicity . Ongoing structure-activity relationship investigations aim to identify optimal modifications that enhance antitumor efficacy while minimizing toxicity.
Case Studies and Research Findings
| Study | Key Findings | Implications |
|---|---|---|
| Fontana et al. (2006) | Evaluated this compound against HCT-116 and A549 cell lines; found lower cytotoxicity compared to (−)-jorumycin. | Highlights the need for further modifications to improve efficacy. |
| Ciufolini et al. (2021) | Discussed total synthesis methods; established a foundation for SAR studies. | Provides insights into synthetic strategies that could lead to more potent derivatives. |
| Recent Advances (2023) | Confirmed retention of significant cytotoxicity in synthesized analogs including this compound. | Supports continued exploration of tetrahydroisoquinoline derivatives in anticancer research. |
Propriétés
Formule moléculaire |
C27H30N2O9 |
|---|---|
Poids moléculaire |
526.5 g/mol |
Nom IUPAC |
[(1R,2R,10R,12S,13S)-12-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl acetate |
InChI |
InChI=1S/C27H30N2O9/c1-10-21(31)13-7-15-20-19-14(22(32)11(2)26(37-6)24(19)34)8-16(28(20)4)27(35)29(15)17(9-38-12(3)30)18(13)23(33)25(10)36-5/h15-17,20,27,35H,7-9H2,1-6H3/t15-,16+,17+,20+,27+/m1/s1 |
Clé InChI |
QCUVHQFXYHRYHX-MFTQVVHASA-N |
SMILES isomérique |
CC1=C(C(=O)C2=C(C1=O)C[C@@H]3[C@H]4C5=C(C[C@H](N4C)[C@@H](N3[C@H]2COC(=O)C)O)C(=O)C(=C(C5=O)OC)C)OC |
SMILES canonique |
CC1=C(C(=O)C2=C(C1=O)CC3C4C5=C(CC(N4C)C(N3C2COC(=O)C)O)C(=O)C(=C(C5=O)OC)C)OC |
Synonymes |
3-epi-jorumycin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















